molecular formula C12H22O2 B1581375 Vinyl neodecanoate CAS No. 51000-52-3

Vinyl neodecanoate

Cat. No.: B1581375
CAS No.: 51000-52-3
M. Wt: 198.3 g/mol
InChI Key: TVFJAZCVMOXQRK-UHFFFAOYSA-N
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Description

Vinyl neodecanoate (CAS No. 51000-52-3), commercially known as VeoVa™ 10, is a branched vinyl ester derived from neodecanoic acid (a highly branched tertiary monocarboxylic acid with ten carbon atoms). Its unique structure features a tertiary carbon "umbrella" configuration, imparting exceptional hydrophobicity, chemical resistance, and UV stability .

Preparation Methods

Raw Materials and Chemical Background

Vinyl neodecanoate is an ester derived from neodecanoic acid (a tertiary carboxylic acid) and vinyl acetate. Neodecanoic acid, also known commercially as Versatic acid 10, is produced industrially by the Koch synthesis process, which involves the reaction of olefins with carbon monoxide and water. Vinyl acetate acts as the vinyl donor in the esterification process.

Raw Material Description Source/Preparation Method
Neodecanoic acid Tertiary carboxylic acid, Versatic acid 10 Produced by Koch synthesis (olefins + CO + H2O)
Vinyl acetate Vinyl donor monomer Commercially available, used in esterification

Esterification Reaction

The core step in the preparation of this compound is the esterification of neodecanoic acid with vinyl acetate. This reaction typically proceeds in the presence of a catalyst, which can be a strong acid or metal salt, to promote the formation of the vinyl ester.

  • Reaction Conditions:
    • Catalyst: Strong acid or metal salt catalyst
    • Temperature: Controlled to optimize yield and minimize side reactions (typically moderate temperatures)
    • Pressure: Controlled to maintain reaction efficiency
    • Reaction Time: Optimized based on catalyst activity and batch size

This esterification is a key step to produce the this compound monomer with high purity and yield.

Purification Techniques

Post-esterification, the reaction mixture contains this compound along with unreacted starting materials and by-products. Purification is critical to obtain a high-purity product suitable for polymer applications.

  • Purification Methods:
    • Distillation: To separate this compound based on boiling point (133-136°C)
    • Extraction: Using solvents such as toluene and water to separate acetic acid by-product
    • Filtration: To remove any solid impurities

The purified this compound typically contains an inhibitor such as hydroquinone monomethyl ether (~2 mg/kg) to prevent premature polymerization during storage.

Quality Control and Final Product Specifications

The final this compound product undergoes rigorous quality control to ensure compliance with industrial standards. Properties tested include:

Property Typical Value
Purity High, with minimal residuals
Kinematic viscosity at 20°C ~2.2 mm²/s
Specific heat at 20°C 1.97 kJ/kg
Latent heat of vaporization 48.9 kJ/mol
Boiling range 133–136 °C
Flash point (PMCC) 75 °C
Pour point Below -60 °C
Water solubility <0.1% (m/m)
Water content in monomer 0.05% (m/m)

These parameters ensure the monomer’s stability, handling safety, and suitability for polymerization processes.

Summary Table of Preparation Steps

Step No. Process Stage Description Key Parameters/Notes
1 Raw Material Preparation Selection and purification of neodecanoic acid and vinyl acetate High purity raw materials
2 Esterification Reaction of neodecanoic acid with vinyl acetate in presence of catalyst Catalyst (acid/metal salt), controlled temp/pressure
3 Purification Removal of by-products and unreacted materials via distillation, extraction, and filtration Boiling range 133-136°C, solvent extraction
4 Quality Control Testing for purity, viscosity, flash point, and other physical properties Ensures product meets industrial standards
5 Packaging and Storage Packaging in drums or tanks, stored in cool, dry conditions away from ignition sources Stability and safety during transport and storage

Research Findings and Industrial Relevance

  • This compound’s preparation is well-established in industrial chemistry, relying on the esterification of neodecanoic acid with vinyl acetate under catalysis.
  • The monomer’s low glass transition temperature (~ -3°C) and chemical structure make it valuable as a modifying monomer in emulsion polymerization processes, enhancing polymer flexibility and adhesion properties.
  • The polymerization of this compound, although outside the monomer preparation scope, benefits from the monomer’s purity and controlled synthesis, impacting the final polymer’s mechanical and adhesive properties.
  • Molecular mass regulators and initiators used in polymerization are selected based on the monomer’s chemical nature, and the monomer’s purity directly influences polymer quality.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₂H₂₂O₂ .
  • Physical State : Colorless liquid with a mild ester odor .
  • Glass Transition Temperature (Tg) : -3°C for the homopolymer .
  • Water Solubility : 0.1 g/L at 20°C, significantly lower than vinyl acetate (25 g/L) .
  • Reactivity Ratios: 0.99 with vinyl acetate (VAc) and 0.92 with acrylic monomers, enabling facile copolymerization .

Structural Analogues: VeoVa™ Series and Other Vinyl Esters

Vinyl neodecanoate belongs to the VeoVa™ family of branched vinyl esters. Key analogues include:

Monomer Base Acid Tg of Homopolymer Key Characteristics References
VeoVa™ 10 Neodecanoic acid (C10) -3°C High hydrophobicity; UV/alkali resistance
VeoVa™ 9 Neononanoic acid (C9) +10°C to +119°C* High rigidity due to shorter chain and branching
VeoVa™ EH 2-Ethylhexanoic acid (C8) -36°C High flexibility; low Tg
Vinyl Acetate Acetic acid +32°C Hydrophilic; prone to hydrolysis
Vinyl Pivalate Pivalic acid (C5) ~+65°C Rigid; limited flexibility

*Tg varies with isomer distribution in VeoVa™ 9 .

Key Structural Insights :

  • Branching : VeoVa™ 10’s tertiary carbon structure reduces water penetration and oxidative degradation compared to linear esters like vinyl acetate .
  • Chain Length : Longer C10 chain in VeoVa™ 10 enhances hydrophobicity and plasticizing effects versus shorter-chain analogues (e.g., VeoVa™ 9) .

Copolymer Performance vs. Acrylates and Styrenics

This compound is often compared to acrylates (e.g., butyl acrylate, 2-ethylhexyl acrylate) and styrene in copolymer systems:

Alkali and Hydrolysis Resistance

  • Vinyl Acetate (VAc) Copolymers :
    • VAc/VeoVa™ 10 (85/15) : Alkali extractables reduced by >50% compared to VAc/2-ethylhexyl acrylate (85/15) .
    • VAc/VeoVa™ 10 (75/25) : Superior wet scrub resistance vs. VAc/butyl acrylate (75/25) due to hydrophobic shielding .
  • Acrylic Copolymers :
    • Acrylate/VeoVa™ 10 systems match all-acrylic polymers in alkali resistance while lowering costs via VAc incorporation .

UV Stability and Outdoor Durability

  • VeoVa™ 10 Copolymers : Minimal yellowing and film degradation after UV exposure, outperforming styrene-acrylics .
  • Styrenics : Prone to UV-induced yellowing and brittleness .

Reactivity and Process Compatibility

Monomer Pair Reactivity Ratio (r₁/r₂) Copolymerization Ease References
VeoVa™ 10 / VAc 0.99 / 0.92 High compatibility
VeoVa™ 10 / Acrylates ~1.0 / ~0.5 Moderate
VeoVa™ 10 / Styrene N/A (large disparity) Poor

Note: VeoVa™ 10 cannot copolymerize effectively with styrene due to mismatched reactivity .

Economic and Environmental Impact

  • Cost Efficiency: VeoVa™ 10 allows partial replacement of acrylic monomers with low-cost VAc without sacrificing performance, reducing raw material costs by ~20% .
  • Low VOC : Contributes to eco-friendly formulations by reducing volatile organic compounds in coatings .

Biological Activity

Vinyl neodecanoate, also known as neodecanoic acid ethenyl ester, is a chemical compound with the molecular formula C12_{12}H22_{22}O2_2 and a CAS number of 51000-52-3. It is primarily used in the production of polymers, particularly in coatings and adhesives. Understanding its biological activity is essential for assessing its safety and environmental impact.

This compound is a colorless liquid that has a pleasant odor. Its physical properties include:

  • Molecular Weight : 198.30 g/mol
  • Melting Point : -20 °C
  • Boiling Point : 212 °C
  • Water Solubility : Low (5.9 mg/L)

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits low toxicity across various exposure routes:

  • Oral LD50 : > 8850 mg/kg body weight (bw)
  • Dermal LD50 : > 3540 mg/kg bw
  • Inhalation LC50 : > 2.6 mg/L for 4 hours

These results suggest that this compound poses minimal risk to human health upon short-term exposure.

Repeated Dose Toxicity

In repeated dose studies, the compound showed low toxicity levels:

  • NOAEL (No Observed Adverse Effect Level) for oral exposure was determined to be 250 mg/kg bw/day based on kidney effects observed at higher doses.
  • For inhalation exposure, the NOAEC (No Observed Adverse Effect Concentration) was established at 0.50 g/m³.

Genotoxicity and Carcinogenicity

This compound has been tested for mutagenic and genotoxic effects:

  • It was found not to be mutagenic or genotoxic in both in vitro and in vivo assays, including bacterial and mammalian cell tests.
  • No data are available regarding its carcinogenic potential.

Environmental Impact

This compound is moderately volatile with a Henry’s Law constant of 1295.3 Pa.m³/mol, indicating it can evaporate into the atmosphere under certain conditions. Its biodegradation potential is limited, and it has a low bioaccumulation factor, suggesting that it does not significantly accumulate in aquatic organisms.

Case Studies

  • Coating Applications : In studies involving this compound-modified acrylic emulsions, significant improvements in properties such as water resistance and scrub resistance were observed. For example, films created from copolymers containing this compound demonstrated superior alkali resistance when subjected to alkaline conditions over extended periods .
  • Polymer Modification : Research on grafting kinetics showed that this compound can effectively modify polybutadiene through free-radical polymerization, enhancing the material's performance characteristics .

Summary of Findings

Property Value
Molecular FormulaC12_{12}H22_{22}O2_2
Oral LD50> 8850 mg/kg bw
Dermal LD50> 3540 mg/kg bw
Inhalation LC50> 2.6 mg/L
NOAEL (oral)250 mg/kg bw/day
NOAEC (inhalation)0.50 g/m³
Water SolubilityLow (5.9 mg/L)

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing vinyl neodecanoate-based copolymers, and how do reaction conditions influence monomer incorporation efficiency?

  • Methodological Answer : this compound is copolymerized with monomers like vinyl acetate, methyl methacrylate (MMA), or 2-ethylhexyl acrylate (2-EHA) via emulsion polymerization. Reaction conditions such as initiator concentration (e.g., redox systems), temperature (typically 70–90°C), and surfactant type (e.g., nonionic or anionic) critically affect monomer conversion and copolymer composition. For example, increasing the this compound ratio in vinyl acetate copolymers (15–35%) enhances alkali resistance due to steric shielding of ester groups . Researchers should use gas chromatography (GC) or nuclear magnetic resonance (NMR) to quantify monomer incorporation .

Q. How can researchers characterize the hydrolytic stability of this compound-containing polymers, and what spectroscopic techniques are most effective?

  • Methodological Answer : Hydrolytic stability is assessed through accelerated aging tests (e.g., immersion in alkaline solutions at pH 10–12 for 14 days). Weight loss measurements and Fourier-transform infrared spectroscopy (FTIR) are used to track ester bond degradation. Polymers with ≥10% this compound show <5% weight loss under these conditions due to the bulky neodecanoate structure, which reduces hydrolysis rates . Differential scanning calorimetry (DSC) can corroborate changes in glass transition temperature (Tg) post-degradation .

Q. What rheological and mechanical tests are recommended to evaluate the water resistance of this compound-modified acrylic emulsions?

  • Methodological Answer : Water vapor transmission rate (WVTR) testing (ASTM E96) and water absorption studies (gravimetric analysis after 14-day immersion) are key. For instance, replacing 2-EHA with this compound in acrylic emulsions linearly reduces WVTR by 20–40%, correlating with increased hydrophobicity. Dynamic mechanical analysis (DMA) can further quantify crosslink density improvements .

Advanced Research Questions

Q. In experimental designs aimed at isolating the effects of this compound on polymer properties, how should researchers control variables such as Tg and surfactant systems?

  • Methodological Answer : To isolate monomer effects, maintain constant Tg by adjusting ratios of rigid (e.g., MMA) and flexible (e.g., butyl acrylate) comonomers. For example, a Tg of 20°C can be achieved with 45% MMA and 35% BA, while varying this compound content (0–20%). Use identical surfactant systems (e.g., 2% sodium lauryl sulfate) across batches to eliminate confounding factors. Statistical tools like ANOVA should validate significance .

Q. What mechanistic approaches are used to analyze the steric shielding effect of this compound in preventing alkali-induced hydrolysis in copolymer matrices?

  • Methodological Answer : Molecular dynamics simulations and X-ray crystallography can model steric hindrance around ester groups. Experimental validation involves synthesizing copolymers with structurally analogous monomers (e.g., vinyl neononanoate vs. neodecanoate) and comparing hydrolysis rates. For example, neodecanoate’s branched C10 chain reduces hydrolysis by 50% compared to linear esters under pH 12 conditions .

Q. How can in vitro models be designed to evaluate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use OECD Guideline 301 (Ready Biodegradability Test) in simulated freshwater or marine environments. Monitor chemical oxygen demand (COD) and gas chromatography-mass spectrometry (GC-MS) to track degradation intermediates. This compound’s logP (≥4.0) suggests high bioaccumulation potential, necessitating sediment toxicity assays with Daphnia magna .

Q. What are the best practices for assessing dermal and inhalation toxicity of this compound cross-polymers in preclinical studies?

  • Methodological Answer : Follow OECD Guidelines 436 (acute inhalation) and 402 (acute dermal toxicity). For acrylates/vinyl neodecanoate cross-polymers, rabbit dermal LD50 exceeds 5,000 mg/kg, while rat inhalation LC50 is >16.34 mg/L air (1-hour exposure). Use histopathology to assess lung and skin irritation post-exposure .

Q. Methodological Considerations

Q. How should researchers address contradictions in reported data on this compound’s environmental hazard classification?

  • Methodological Answer : Discrepancies arise from regional regulations (e.g., ECHA vs. MARPOL Annex V). Cross-reference safety data sheets (SDS) with original toxicity studies (e.g., EC50 for algae <1 mg/L) and apply quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity. Prioritize peer-reviewed ecotoxicological data over regulatory summaries .

Q. What statistical frameworks are suitable for optimizing this compound content in emulsion polymers for balanced mechanical and environmental performance?

  • Methodological Answer : Response surface methodology (RSM) with central composite design can model trade-offs between properties (e.g., WVTR vs. tensile strength). Multi-objective optimization using Pareto frontiers identifies ideal monomer ratios (e.g., 12–15% this compound for coatings with minimal ecotoxicity) .

Properties

IUPAC Name

ethenyl 7,7-dimethyloctanoate
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InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3
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InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C
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Molecular Formula

C12H22O2
Record name VINYL NEODECANOATE
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DSSTOX Substance ID

DTXSID70274216
Record name Ethenyl 7,7-dimethyloctanoate
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Molecular Weight

198.30 g/mol
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Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid
Record name VINYL NEODECANOATE
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Flash Point

greater than 175 °F (USCG, 1999)
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CAS No.

51000-52-3, 26544-09-2, 195321-14-3
Record name VINYL NEODECANOATE
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Record name Vinyl tert-decanoate
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Record name Vinyl neodecanoate
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Melting Point

-4 °F (USCG, 1999)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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